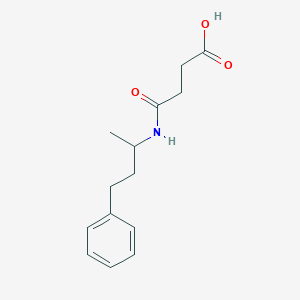
4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid is an organic compound with the molecular formula C14H19NO3 This compound is known for its unique structure, which includes a phenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent . Another method involves the use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with N-bromophthalimide typically yields brominated derivatives .
Aplicaciones Científicas De Investigación
4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is the reactive species . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4-phenylbutanoic acid: This compound is structurally similar but lacks the phenylbutan-2-ylamino group.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: Another similar compound with a different substituent at the 4-position.
4-Oxo-4-(3-oxo-2-decanyl)amino]butanoic acid: This compound has a longer alkyl chain and different functional groups.
Uniqueness
4-Oxo-4-(4-phenylbutan-2-ylamino)butanoic acid is unique due to its specific phenylbutan-2-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
696631-25-1 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.3g/mol |
Nombre IUPAC |
4-oxo-4-(4-phenylbutan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-11(15-13(16)9-10-14(17)18)7-8-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
QBHPCIWSMMDBAD-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511793.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)
![2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B511799.png)
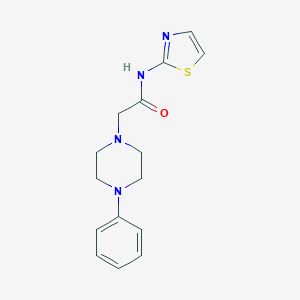
![2-[4-(Oxolan-2-ylmethyl)-5-(2-thienyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B511802.png)
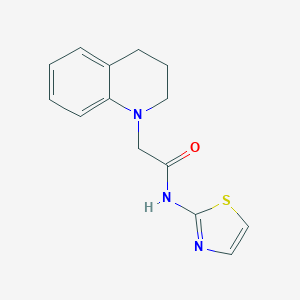
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)
![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)
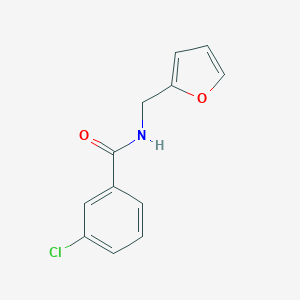
![3-(3-fluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B511858.png)
![1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B511860.png)
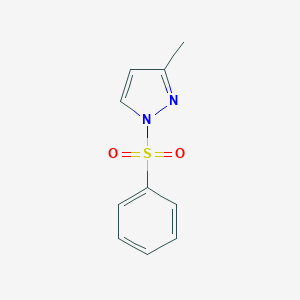
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B511863.png)
